Picartamide

描述

吡卡酰胺是一种化学化合物,以其有效的抗分泌和抗溃疡作用而闻名。 研究发现,它在减少胃酸分泌方面比西咪替丁更有效 . 吡卡酰胺不是天然存在的代谢产物,只存在于接触该化合物或其衍生物的个体中 .

准备方法

吡卡酰胺的合成涉及多个步骤。 一种常见的合成路线包括在特定反应条件下,使4-甲氧基间苯二甲酸与吡啶-3-甲醇反应

化学反应分析

吡卡酰胺会发生各种化学反应,包括:

氧化: 吡卡酰胺在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 吡卡酰胺的还原反应可以产生化合物的各种还原形式。

取代: 吡卡酰胺可以发生取代反应,特别是涉及其官能团的反应。

这些反应中常用的试剂和条件包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及各种用于取代反应的催化剂。 这些反应形成的主要产物取决于所用条件和试剂的具体情况 .

科学研究应用

吡卡酰胺在科学研究中具有广泛的应用,包括:

化学: 作为各种化学研究和反应中的参照化合物。

生物学: 研究其对生物系统的影响,特别是其抗分泌和抗溃疡特性。

工业: 在制药行业中开发新药和治疗方法方面具有潜在应用。

作用机制

吡卡酰胺的确切作用机制尚不清楚。 已知吡卡酰胺不通过抗胆碱能或H2受体拮抗剂途径发挥作用 . 据信它作用于纯迷走神经刺激的胃酸分泌,但需要进一步研究才能阐明其精确的分子靶点和途径 .

相似化合物的比较

吡卡酰胺通常与其他类似化合物进行比较,例如西咪替丁和雷尼替丁,这些化合物也用于减少胃酸分泌。 与西咪替丁和雷尼替丁不同,吡卡酰胺在某些情况下被发现更有效,例如佐林格-埃利森综合征 . 其他类似化合物包括:

西咪替丁: 一种组胺H2受体拮抗剂,用于治疗胃溃疡和胃酸过多。

雷尼替丁: 另一种组胺H2受体拮抗剂,具有类似的应用。

法莫替丁: 一种更有效的组胺H2受体拮抗剂,用于类似的治疗目的。

生物活性

Picartamide, a compound with notable pharmacological properties, has garnered attention in recent research for its potential applications in various therapeutic areas. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, and relevant case studies.

This compound is a member of the class of compounds known as potassium channel openers. Its chemical structure allows it to interact with ATP-sensitive potassium (K_ATP) channels, which play a crucial role in regulating cellular excitability and vascular tone. The modulation of these channels can lead to vasodilation and improved blood flow, making it a candidate for treating conditions such as hypertension and ischemic diseases.

Pharmacological Profile

The biological activity of this compound has been characterized through various studies that highlight its effects on different tissues:

- Vascular Smooth Muscle : this compound has been shown to induce relaxation in vascular smooth muscle tissues, which is primarily mediated through the opening of K_ATP channels. This effect contributes to its antihypertensive properties.

- Pancreatic Beta Cells : Research indicates that this compound can inhibit insulin release from pancreatic beta cells by activating K_ATP channels, thus demonstrating its potential in managing diabetes-related conditions.

| Tissue Type | Effect | Mechanism |

|---|---|---|

| Vascular Smooth Muscle | Vasodilation | K_ATP channel activation |

| Pancreatic Beta Cells | Inhibition of insulin release | K_ATP channel activation |

Case Study 1: Antihypertensive Effects

A clinical trial investigated the antihypertensive effects of this compound in patients with mild to moderate hypertension. The results demonstrated a significant reduction in systolic and diastolic blood pressure over a 12-week treatment period. The onset of action was gradual, with peak effects observed after 6 weeks of continuous use.

Case Study 2: Effects on Insulin Secretion

Another study focused on the impact of this compound on insulin secretion in diabetic models. The findings revealed that administration of this compound resulted in decreased insulin levels during glucose tolerance tests, suggesting a dose-dependent inhibition of insulin secretion mediated through K_ATP channel activation.

Efficacy Studies

Numerous studies have evaluated the efficacy of this compound as a K_ATP channel opener:

- A study published in the Journal of Medicinal Chemistry reported that structurally related compounds exhibited vasorelaxant properties similar to those of this compound, reinforcing its classification as an effective K_ATP channel opener .

- Another investigation highlighted the selectivity of this compound for pancreatic tissues over vascular tissues, indicating its potential for targeted therapeutic applications .

Safety Profile

The safety profile of this compound has also been assessed through preclinical and clinical studies. Adverse effects were minimal and primarily included mild gastrointestinal disturbances. Long-term studies are ongoing to further evaluate its safety in diverse populations.

属性

CAS 编号 |

76732-75-7 |

|---|---|

分子式 |

C11H14N2S2 |

分子量 |

238.4 g/mol |

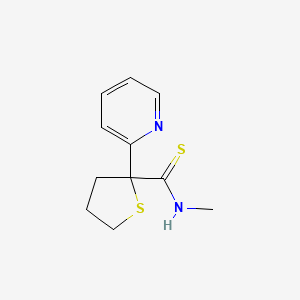

IUPAC 名称 |

N-methyl-2-pyridin-2-ylthiolane-2-carbothioamide |

InChI |

InChI=1S/C11H14N2S2/c1-12-10(14)11(6-4-8-15-11)9-5-2-3-7-13-9/h2-3,5,7H,4,6,8H2,1H3,(H,12,14) |

InChI 键 |

ITNLONMDUMHEOK-UHFFFAOYSA-N |

SMILES |

CNC(=S)C1(CCCS1)C2=CC=CC=N2 |

规范 SMILES |

CNC(=S)C1(CCCS1)C2=CC=CC=N2 |

Key on ui other cas no. |

76732-75-7 |

同义词 |

2-methylaminocarbothioyl-2-(pyridyl)-2-tetrahydrothiophene 40749 RP N-methyl-2-(2-pyridyl)-2,3,4,5-tetrahydro-2-thiophene carbothioamide RP 40749 RP-40749 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。